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molecular formula C14H12N2O B8383796 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionitrile

3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionitrile

Cat. No. B8383796
M. Wt: 224.26 g/mol
InChI Key: OOBRDGVXKZFQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513292B2

Procedure details

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (3.0 g, 19.1 mmol) and cyanoacetic acid (1.7 g, 20.0 mmol) in acetic anhydride (50 ml) were heated to 90° C. for 1.5 hours. After cooling to room temperature the product precipitated out, was filtered off, washed with cold methanol and dried under reduced pressure to obtain 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionitrile as cream colored crystals (3.457 g). 400 MHz 1H NMR (CDCl3) δ: 7.99 (d, J=7.6 Hz 1H), 7.83 (s, 1H), 7.25 (s, 1H), 7.07 (d, J=6.4 Hz, 1H), 4.23 (m, 2H), 3.88 (s, 2H), 3.01 (m, 2H), 2.28 (m, 2H); LCMS: 225 [M+H]
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1.[C:13]([CH2:15][C:16](O)=[O:17])#[N:14]>C(OC(=O)C)(=O)C>[C:1]1([C:16](=[O:17])[CH2:15][C:13]#[N:14])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CN2CCCC3=CC=CC1=C23
Name
Quantity
1.7 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C(CC#N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.457 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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